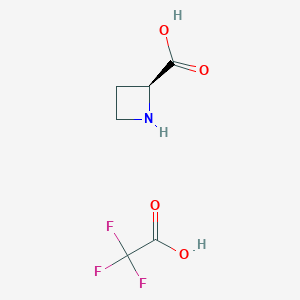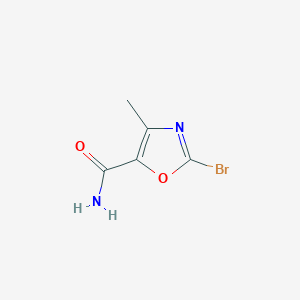
Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with acetamide and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide typically involves a multi-step process. One common method includes the reduction of a precursor compound followed by a nucleophilic reaction and subsequent acetylation. For example, a precursor such as 2-methyl-3-bromo-1,4-naphthalenedione can undergo reduction and nucleophilic substitution to form the desired compound, followed by acetylation with acetic anhydride .
Industrial Production Methods
Industrial production methods for N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone groups, potentially leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are likely mediated through its ability to form hydrogen bonds and participate in redox reactions. These interactions can influence various cellular processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide: This compound shares a similar naphthalene core but includes a selenium atom and a phenyl group, which may confer different biological activities.
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide: This compound has a chlorine atom instead of the ketone groups, which can alter its reactivity and applications.
Uniqueness
N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and potential applications. The presence of both ketone and acetamide groups allows for a diverse range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
5824-46-4 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
N-(5,8-dioxonaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9NO3/c1-7(14)13-9-4-2-3-8-10(15)5-6-11(16)12(8)9/h2-6H,1H3,(H,13,14) |
InChI Key |
LCECTYUHGUTJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B15068819.png)

![7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol](/img/structure/B15068832.png)











